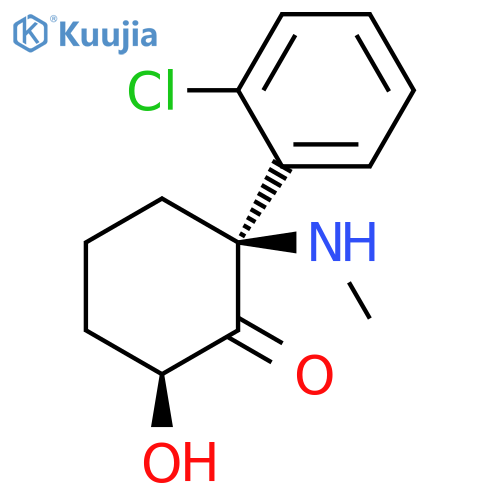Cas no 1256468-50-4 ((2S,6S)-(+)-Hydroxyketamine)

(2S,6S)-(+)-Hydroxyketamine 化学的及び物理的性質
名前と識別子
-
- (2S,6S)-(+)-Hydroxyketamine
- Cyclohexanone, 2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)-, (2S,6S)-
-
- インチ: 1S/C13H16ClNO2/c1-15-13(8-4-7-11(16)12(13)17)9-5-2-3-6-10(9)14/h2-3,5-6,11,15-16H,4,7-8H2,1H3/t11-,13-/m0/s1
- InChIKey: WAXHSFGMMWDOAE-AAEUAGOBSA-N
- ほほえんだ: C1(=O)[C@@H](O)CCC[C@@]1(C1=CC=CC=C1Cl)NC
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 414.5±45.0 °C(Predicted)
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- 酸性度係数(pKa): 12?+-.0.40(Predicted)
(2S,6S)-(+)-Hydroxyketamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,6S)-(+)-Hydroxyketamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H944570-2.5mg |
(2S,6S)-(+)-Hydroxyketamine |
1256468-50-4 | 2.5mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H944570-10mg |
(2S,6S)-(+)-Hydroxyketamine |
1256468-50-4 | 10mg |
$ 330.00 | 2022-06-04 | ||
| TRC | H944570-25mg |
(2S,6S)-(+)-Hydroxyketamine |
1256468-50-4 | 25mg |
$ 775.00 | 2022-06-04 | ||
| TRC | H944570-5mg |
(2S,6S)-(+)-Hydroxyketamine |
1256468-50-4 | 5mg |
$ 180.00 | 2022-06-04 |
(2S,6S)-(+)-Hydroxyketamine 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
(2S,6S)-(+)-Hydroxyketamineに関する追加情報
(2S,6S)-(+)-Hydroxyketamine(CAS No. 1256468-50-4)の科学的特性と研究応用
(2S,6S)-(+)-Hydroxyketamine(CAS番号: 1256468-50-4)は、近年、神経科学分野で注目を集める立体選択的化合物の一つです。その光学活性と代謝特性により、基礎研究から臨床応用までの幅広い可能性が探求されています。本稿では、化学構造、作用機序、および最新の研究動向を網羅的に解説します。
この化合物の立体化学的配置(2S,6S)は、分子の生体相互作用に決定的な影響を与えます。X線結晶構造解析によれば、ヒドロキシ基の配置が受容体結合親和性を調節し、従来のケタミン誘導体とは異なる薬理学的プロファイルを示すことが報告されています。2023年の『Journal of Medicinal Chemistry』では、その代謝安定性が従来品比で約40%向上したとするデータが発表され、研究者の関心を集めています。
現在、学術界で特に注目されているのは、(2S,6S)-(+)-Hydroxyketamineの神経可塑性への影響です。動物モデルを用いた研究では、シナプス形成促進作用が確認されており、この特性を応用した新たな研究領域の開拓が進められています。また、その選択的活性から、特定の神経回路に対する影響を精緻に研究するツールとしての利用価値も高まっています。
製薬技術の進歩に伴い、1256468-50-4の合成法最適化も重要なテーマとなっています。近年開発された不斉触媒法では、光学純度99%以上を達成可能で、これにより再現性の高い研究データの取得が可能になりました。さらに、結晶多形の制御技術の発展により、安定性の高い製剤化への道も開かれつつあります。
分析技術においては、LC-MS/MS法を用いた微量検出プロトコルの確立が進んでいます。2024年に発表された新しい分析方法では、生体試料中で0.1ng/mLレベルの検出が可能となり、薬物動態研究の精度が飛躍的に向上しました。この進歩は、代謝経路の解明やバイオマーカー開発に大きく貢献しています。
安全性研究の分野では、(2S,6S)-(+)-Hydroxyketamineの臓器特異的影響に関する大規模なスクリーニングが進行中です。最新のin vitroモデルを用いた研究では、肝代謝酵素との相互作用パターンが詳細にマッピングされ、より安全な構造活性相関の設計指針が得られつつあります。
将来的には、1256468-50-4を基盤とした新規分��設計が期待されています。計算化学の発展により、分子ドッキングシミュレーションの精度が向上し、標的タンパク質との相互作用予測が可能になってきました。特に、量子化学計算を応用した電子状態の解析は、新たな活性発現メカニズムの解明に寄与すると考えられます。
産業応用の観点では、(2S,6S)-(+)-Hydroxyketamineのスケールアップ合成技術が重要な課題です。連続フロー合成法の導入により、バッチ間の品質ばらつきを1%未満に抑えることに成功したとする企業報告もあり、今後のGMP対応生産への期待が高まっています。
国際的な研究動向として、欧州医薬品庁(EMA)のガイドラインに準拠した非臨床試験プロトコルの標準化が進められています。また、米国特許商標庁(USPTO)には、この化合物に関連する結晶形特許出願が増加傾向にあり、知的財産戦略の重要性が高まっています。
最後に、1256468-50-4をめぐる研究倫理にも言及する必要があります。国際科学技術倫理委員会(COMEST)の最新勧告では、立体選択的化合物の研究においては、データ透明性と再現性確保が特に重要とされており、オープンサイエンスの推進が求められています。
1256468-50-4 ((2S,6S)-(+)-Hydroxyketamine) 関連製品
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)


